molecular formula C10H10N2O2 B13615016 2-(1H-indazol-7-yl)propanoic acid

2-(1H-indazol-7-yl)propanoic acid

Cat. No.: B13615016
M. Wt: 190.20 g/mol
InChI Key: OFJFUUMKNJVVDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1H-indazol-7-yl)propanoic acid is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of an indazole ring attached to a propanoic acid moiety, making it a unique compound with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indazol-7-yl)propanoic acid can be achieved through various methods. One common approach involves the cyclization of ortho-substituted benzylidenehydrazines using ortho-substituted benzaldehyde as the starting material . This method has been expanded to include derivatives of benzonitrile with substitutions on the benzene ring. The reaction typically involves the use of hydrazine and benzonitrile under specific conditions to produce the desired indazole compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. Transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N–N bond formation, have been described for the synthesis of indazoles . These methods are preferred in industrial settings due to their efficiency and minimal formation of byproducts.

Chemical Reactions Analysis

Types of Reactions

2-(1H-indazol-7-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents to yield reduced derivatives.

    Substitution: The indazole ring can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Electrophilic substitution can be carried out using reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the indazole ring.

Scientific Research Applications

2-(1H-indazol-7-yl)propanoic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1H-indazol-7-yl)propanoic acid involves its interaction with specific molecular targets and pathways. For instance, indazole derivatives have been shown to inhibit enzymes such as phosphoinositide 3-kinase δ, which plays a role in respiratory diseases . The compound may also interact with other proteins and receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Methyl-1H-indazol-4-yl)propanoic acid
  • 1-Methyl-1H-indazole-4-acetic acid
  • 1-Benzyl-3-(2,3-dihydroxypropoxy)indazole

Uniqueness

2-(1H-indazol-7-yl)propanoic acid is unique due to its specific substitution pattern on the indazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and development .

Properties

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

2-(1H-indazol-7-yl)propanoic acid

InChI

InChI=1S/C10H10N2O2/c1-6(10(13)14)8-4-2-3-7-5-11-12-9(7)8/h2-6H,1H3,(H,11,12)(H,13,14)

InChI Key

OFJFUUMKNJVVDB-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC2=C1NN=C2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.